molecular formula C20H16N2O4S B11234661 N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide

Cat. No.: B11234661
M. Wt: 380.4 g/mol
InChI Key: SKYVYTTZZHKPSG-UHFFFAOYSA-N
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Description

N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is a complex organic compound with a unique structure that includes a dibenzo[b,f][1,4]oxazepine core. This compound is of significant interest in various fields of scientific research due to its potential pharmacological activities and applications in organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes . This reaction is often carried out under basic conditions in a microwave oven, which provides the advantage of a short reaction time and high yields . Other methods include copper catalysis, 1,3-dipolar cycloaddition, and an Ugi four-component reaction followed by intramolecular O-arylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis and copper catalysis could be adapted for larger-scale production, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-methyl-6-oxo-N-phenyl-5H-benzo[b][1,4]benzoxazepine-8-sulfonamide

InChI

InChI=1S/C20H16N2O4S/c1-22(14-7-3-2-4-8-14)27(24,25)15-11-12-18-16(13-15)20(23)21-17-9-5-6-10-19(17)26-18/h2-13H,1H3,(H,21,23)

InChI Key

SKYVYTTZZHKPSG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O

Origin of Product

United States

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